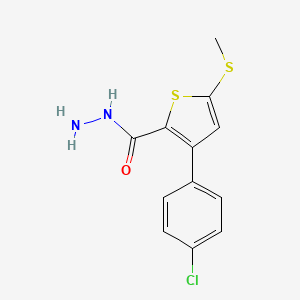

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide

Description

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide (CAS: 477858-03-0) is a sulfur-containing heterocyclic compound characterized by a thiophene core substituted with a 4-chlorophenyl group, a methylsulfanyl moiety, and a carbohydrazide functional group. Its InChIKey (PRSMBBMHKDXGRP-UHFFFAOYSA-N) and synonyms, such as MLS000327677 and CHEMBL1557961, are well-documented .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS2/c1-17-10-6-9(11(18-10)12(16)15-14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSMBBMHKDXGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)NN)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide typically involves the reaction of 3-(4-chlorophenyl)-2-thiophenecarbohydrazide with a methylsulfanyl reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

- 4-(4-Chlorophenyl/fluorophenyl)-thiazole derivatives (): Compounds 4 and 5 in feature thiazole cores with halogenated aryl groups (4-chlorophenyl or 4-fluorophenyl). Both exhibit isostructural triclinic symmetry, with near-planar conformations except for a perpendicular fluorophenyl group. The chloro vs. For instance, the chloro group’s larger size may enhance hydrophobic interactions compared to fluorine .

- 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione (): This triazole-thione derivative incorporates a nitrophenyl group, introducing strong electron-withdrawing effects. Its synthesis via cyclization of thiosemicarbazides contrasts with the carbohydrazide functionalization in the target compound.

Table 1: Structural Comparison of Halogen-Substituted Analogues

Sulfur-Containing Heterocycles with Pharmacological Relevance

- 1,3,4-Thiadiazole derivatives (): Thiadiazoles are known for antimicrobial and anti-inflammatory activities. The compound in features dual thiadiazole rings with methylphenyl groups. Unlike the target compound’s thiophene-carbohydrazide system, thiadiazoles exhibit higher ring strain and π-electron deficiency, which may enhance reactivity in drug-receptor interactions .

- Oxadiazole anti-inflammatory agents (): Two oxadiazole derivatives with 4-bromophenyl and 3,4-dimethoxyphenyl groups showed 59.5–61.9% anti-inflammatory activity (vs. 64.3% for indomethacin).

Substituent Effects on Physicochemical Properties

- Methylsulfanyl vs. Sulfonyl/Sulfonate Groups :

The methylsulfanyl (-SMe) group in the target compound increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to sulfonates (-SO₃H, logP ~-2). This property is critical for oral bioavailability . - Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group provides moderate electron withdrawal, whereas the 4-nitrophenyl group () strongly deactivates the ring, reducing nucleophilicity but increasing stability under acidic conditions .

Biological Activity

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide (CAS No. 203189-46-2) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide is characterized by the presence of a thiophene ring, a hydrazide functional group, and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 284.77 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. A study demonstrated that 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial potency.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies using human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) indicated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were found to be approximately 25 µM, demonstrating potential as an anticancer agent.

The mechanism by which 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarbohydrazide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Oxidative Stress : It may promote the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values between 50-100 µg/mL. |

| Anticancer Activity | Induced apoptosis in MCF-7 and A549 cells with IC50 values around 25 µM. |

| Mechanistic Studies | Indicated potential pathways involving oxidative stress and enzyme inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.